molecular formula C13H26N2O B4715617 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide

Cat. No. B4715617
M. Wt: 226.36 g/mol
InChI Key: BYOWGAVGEMGCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide, also known as DPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various neurotransmitter systems, including the dopamine and opioid systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity and improve locomotor activity. This compound has also been shown to reduce oxidative stress and inflammation in the brain. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target receptors, which makes it a valuable tool for studying the underlying mechanisms of various physiological processes. However, one of the limitations of using this compound in lab experiments is its cost. This compound is a synthetic compound that is relatively expensive to produce, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Furthermore, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy. Overall, the potential therapeutic applications of this compound make it an exciting area of research for future studies.

Scientific Research Applications

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In pharmacology, this compound has been investigated for its potential as a novel analgesic agent. In medicinal chemistry, this compound has been studied for its potential as a lead compound for developing new drugs.

properties

IUPAC Name

2,2-dimethyl-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-5-8-15-9-6-11(7-10-15)14-12(16)13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOWGAVGEMGCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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